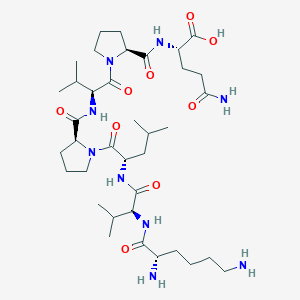

Lys-Val-Leu-Pro-Val-Pro-Gln

Description

Overview of Bioactive Peptides in Scientific Research

Bioactive peptides are small protein fragments, typically consisting of 3 to 20 amino acid residues, that can positively influence bodily functions. nih.gov They are considered to be key products of protein hydrolysis and are known to impact various physiological systems, including the nervous, immune, and gastrointestinal systems. hogrefe.com A significant advantage of bioactive peptides over some synthetic compounds is their natural origin and favorable safety profile. hogrefe.com

The production of bioactive peptides for research and potential applications primarily involves three methods:

Enzymatic Hydrolysis: This is the most common method, utilizing specific enzymes to break down proteins into smaller peptide fragments. nih.govnih.gov

Microbial Fermentation: Certain microorganisms, such as lactic acid bacteria, possess proteolytic systems that can release bioactive peptides. nih.govpsu.edu

Chemical Synthesis: This method allows for the precise production of specific peptide sequences. nih.gov

Lys-Val-Leu-Pro-Val-Pro-Gln as a Casein-Derived Bioactive Peptide

The peptide with the sequence this compound is a well-documented bioactive peptide derived from the hydrolysis of β-casein, a major protein component of milk. oup.compsu.edu Caseins, in general, are recognized as a rich source of a wide array of bioactive peptides. researchgate.netmdpi.com These peptides are encrypted within the casein protein structure and are released through enzymatic action. researchgate.netresearchgate.net

The presence of hydrophobic amino acids such as Valine (Val), Leucine (B10760876) (Leu), and Proline (Pro) is a notable feature of this compound and is thought to be crucial for its biological activity. mdpi.com The specific sequence of amino acids in this heptapeptide (B1575542) dictates its unique properties and potential physiological effects.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C37H65N9O9 | nih.gov |

| Molecular Weight | 780.0 g/mol | nih.gov |

| Amino Acid Sequence | This compound | oup.com |

| Parent Protein | β-Casein | psu.edu |

Historical Context of this compound Research

Research into casein-derived peptides dates back several decades, with early studies focusing on their nutritional and physiological roles. nih.gov The specific heptapeptide this compound was identified and characterized in studies investigating the bioactive components of fermented milk products. oup.comsemanticscholar.org

A significant milestone in the research of this peptide was its identification as an angiotensin-converting enzyme (ACE) inhibitory peptide. oup.comsemanticscholar.orgpsu.edu Maeno and colleagues, in 1996, reported that this compound, derived from a casein hydrolysate, exhibited antihypertensive activity in spontaneously hypertensive rats. google.com This discovery spurred further investigation into its potential mechanisms of action and structure-activity relationships.

Structure

2D Structure

Properties

CAS No. |

178913-61-6 |

|---|---|

Molecular Formula |

C37H65N9O9 |

Molecular Weight |

780.0 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C37H65N9O9/c1-20(2)19-25(42-34(51)29(21(3)4)43-31(48)23(39)11-7-8-16-38)35(52)45-17-9-13-27(45)33(50)44-30(22(5)6)36(53)46-18-10-12-26(46)32(49)41-24(37(54)55)14-15-28(40)47/h20-27,29-30H,7-19,38-39H2,1-6H3,(H2,40,47)(H,41,49)(H,42,51)(H,43,48)(H,44,50)(H,54,55)/t23-,24-,25-,26-,27-,29-,30-/m0/s1 |

InChI Key |

HJYMFKIKNPNGPA-YYLRFZLMSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Origin and Biosynthesis Pathways of Lys Val Leu Pro Val Pro Gln

Parent Protein Precursors: Beta-Casein and Other Milk Proteins

The primary source of Lys-Val-Leu-Pro-Val-Pro-Gln is casein, the main protein found in milk. smolecule.com Specifically, this peptide sequence is embedded within the structure of beta-casein (β-casein). ijcmas.comdoi.org Milk proteins, in general, are a rich source of bioactive peptides which remain inactive until they are released from the parent protein. mdpi.comdoaj.org The main protein components in milk that can serve as precursors for such peptides include the different types of caseins (αS1, αS2, β, and κ-casein) and whey proteins like α-lactalbumin and β-lactoglobulin. mdpi.com

Enzymatic Hydrolysis Mechanisms for Peptide Release

The liberation of this compound from its parent protein is achieved through enzymatic hydrolysis, where enzymes cleave the specific peptide bonds. nih.gov This process can be facilitated by various proteases from microbial, digestive, or plant origins.

Microbial Proteolysis: Lactobacillus helveticus Strains (e.g., CP790, LBK-16H)

Fermentation of milk using certain strains of lactic acid bacteria is a common method for producing bioactive peptides. frontiersin.org Lactobacillus helveticus is particularly known for its extensive proteolytic system, making it highly effective at breaking down milk proteins. doi.orgnih.gov Strains like L. helveticus LBK-16H have been used in the fermentation of milk, leading to the characterization of peptides such as this compound. oup.com The proteolytic system of L. helveticus includes cell-envelope proteinases that initiate the breakdown of caseins into smaller peptides. nih.govfrontiersin.org This bacterium shows a preference for hydrolyzing β-casein over other caseins. doi.orgnih.gov The process of fermentation with these microorganisms not only generates bioactive peptides but also enhances the nutritional profile of dairy products. pharmainfo.in

Table 1: Research Findings on Microbial Proteolysis

| Microorganism | Parent Protein | Key Findings | Reference |

|---|---|---|---|

| Lactobacillus helveticus | Casein | Possesses a highly efficient proteolytic system capable of extensively hydrolyzing caseins. | doi.orgnih.gov |

| Lactobacillus helveticus | Beta-Casein | Demonstrates preferential hydrolysis of β-casein compared to other casein fractions. | doi.orgnih.gov |

| Lactobacillus helveticus LBK-16H | Milk | Fermentation with this strain leads to the production of the peptide this compound. | oup.com |

Digestive Enzyme Hydrolysis (e.g., Pepsin, Pancreatin)

The digestion of milk proteins in the gastrointestinal tract also releases bioactive peptides. mdpi.com This process involves enzymes such as pepsin in the stomach and pancreatin (B1164899) (a mixture of enzymes including trypsin and chymotrypsin) in the small intestine. nih.govmdpi.com In vitro studies mimicking gastrointestinal digestion have shown that the hydrolysis of milk proteins with pepsin and pancreatin can liberate a wide array of bioactive peptides. nih.govfrontiersin.org Caseins are generally hydrolyzed quickly under these conditions. nih.gov The combination of these digestive enzymes is often used in laboratory settings to simulate the natural digestive process and to produce protein hydrolysates containing bioactive peptides. ijcmas.compan.olsztyn.pl

Table 2: Research Findings on Digestive Enzyme Hydrolysis

| Enzyme(s) | Parent Protein | Key Findings | Reference |

|---|---|---|---|

| Pepsin and Pancreatin | Goat Milk Proteins | Caseins are rapidly hydrolyzed under simulated digestion conditions. | nih.gov |

| Pepsin and Pancreatin | Milk Proteins | In vitro hydrolysis with these enzymes is a common method to release bioactive peptides. | nih.govfrontiersin.org |

| Pepsin and Trypsin | Whey Proteins | Sequential hydrolysis can be used to modify protein antigenicity. | pan.olsztyn.pl |

Plant-Derived Proteases (e.g., Bromelain)

Proteases derived from plants can also be utilized to hydrolyze milk proteins. Bromelain (B1164189), an enzyme found in pineapple, is capable of breaking down casein. nih.gov Studies have demonstrated the use of bromelain to produce partially hydrolyzed bovine milk formulas. tandfonline.com This enzymatic treatment can alter the protein structure and release various peptides. researchgate.net The action of bromelain involves the cleavage of peptide bonds, which can result in a hydrolysate with different characteristics compared to those produced by other enzymes. researchgate.net

Table 3: Research Findings on Plant-Derived Protease Hydrolysis

| Enzyme | Parent Protein | Key Findings | Reference |

|---|---|---|---|

| Bromelain | Casein | Effectively hydrolyzes casein, releasing free amino acids and peptides. | nih.gov |

| Bromelain | Bovine Skim Milk | Used to create a partially hydrolyzed milk formula by breaking down caseins. | tandfonline.com |

In Vitro Biotransformation Processes

Beyond direct enzymatic hydrolysis, in vitro biotransformation encompasses a range of controlled processes designed to produce specific bioactive peptides. This can involve the use of purified enzymes or microbial fermentation under optimized laboratory conditions to achieve a high yield of the desired peptide. doaj.orgresearchgate.net These methods allow for greater control over the hydrolysis process compared to natural digestion. For instance, solid-phase peptide synthesis offers a chemical route to create this compound with high purity for research purposes. smolecule.com However, enzymatic hydrolysis and microbial fermentation remain key biotechnological approaches for the large-scale production of such peptides from natural protein sources. nih.govfrontiersin.org These in vitro systems are crucial for studying the specific enzymes and conditions that lead to the release of this compound and for producing it for further investigation.

Isolation and Purification Methodologies for Lys Val Leu Pro Val Pro Gln

Chromatographic Techniques: A Multi-faceted Approach to Purity

Chromatography stands as the cornerstone of peptide purification, offering a variety of separation modes based on the diverse physicochemical properties of peptides. waters.com For a peptide like Lys-Val-Leu-Pro-Val-Pro-Gln, a multi-step chromatographic approach is often necessary to achieve the desired level of purity. nih.govbio-works.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Peptide Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and powerful technique for the final purification of peptides. waters.comscispace.com This method separates molecules based on their hydrophobicity. bio-works.com The peptide is applied to a non-polar stationary phase (e.g., C18 silica) and eluted with a gradient of increasing organic solvent, such as acetonitrile (B52724), in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.netgoogle.com

Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus elute later. The amino acid composition of this compound, which includes hydrophobic residues like Valine (Val) and Leucine (B10760876) (Leu), makes it well-suited for RP-HPLC purification. rsc.org The precise elution profile can be fine-tuned by adjusting the gradient slope, flow rate, and temperature to optimize the separation from closely related impurities. researchgate.net

Table 1: Key Parameters in RP-HPLC for Peptide Purification

| Parameter | Description | Typical Conditions for Peptides |

|---|---|---|

| Stationary Phase | The non-polar material packed in the column. | C18, C8 |

| Mobile Phase A | Aqueous solvent, often with an ion-pairing agent. | 0.1% TFA in water |

| Mobile Phase B | Organic solvent used to elute the peptide. | 0.1% TFA in acetonitrile |

| Gradient | The programmed change in the mobile phase composition. | Linear gradient of increasing Mobile Phase B |

| Detection | Method for monitoring the column effluent. | UV absorbance at 214 nm or 280 nm |

Gel Filtration Chromatography: Separation by Size

Also known as size-exclusion chromatography (SEC), gel filtration separates molecules based on their hydrodynamic volume or size. springernature.com The stationary phase consists of porous beads. springernature.com Larger molecules that cannot enter the pores are excluded and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. springernature.com

For the purification of this compound, gel filtration can be a valuable initial or intermediate step to remove high-molecular-weight precursors or low-molecular-weight synthesis reagents. nih.govnih.gov It is a gentle method that preserves the biological activity of the peptide as it does not involve harsh binding conditions. nih.gov The selection of the gel matrix with an appropriate pore size is critical for effective separation. harvardapparatus.com

Table 2: Common Gel Filtration Matrices and Their Properties

| Matrix Type | Examples | Key Characteristics |

|---|---|---|

| Dextran-based | Sephadex | Cross-linked dextran, stable in various aqueous buffers. harvardapparatus.com |

| Agarose-based | Sepharose | High porosity, suitable for large biomolecules. |

| Polyacrylamide-based | Bio-Gel P | Synthetic polymer, offers a range of fractionation. |

Ion Exchange Chromatography: Harnessing Charge Differences

Ion exchange chromatography (IEX) separates molecules based on their net charge at a given pH. nih.govgilson.com The stationary phase is a resin that carries charged functional groups. waters.com Peptides, being composed of amino acids, can carry a net positive or negative charge depending on the pH of the buffer and their amino acid composition. waters.com

Given the presence of the basic amino acid Lysine (B10760008) (Lys) and the acidic nature of the C-terminus, this compound will have a specific isoelectric point (pI). At a pH below its pI, the peptide will be positively charged and can bind to a cation exchange resin (e.g., with sulfopropyl groups). Conversely, at a pH above its pI, it will be negatively charged and can bind to an anion exchange resin. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. waters.comgilson.com IEX is often used as an initial capture step to significantly reduce impurities before a final polishing step with RP-HPLC. nih.govbio-works.com

Membrane Separation Technologies (e.g., Ultrafiltration): A Scalable Approach

Membrane separation technologies, particularly ultrafiltration (UF), offer a scalable and efficient method for the separation and concentration of peptides. tandfonline.comnih.gov UF utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules based on size. tandfonline.comscielo.br

For a heptapeptide (B1575542) like this compound, with a molecular weight of approximately 779.99 g/mol , an ultrafiltration membrane with a low MWCO (e.g., 500-1000 Da) can be used to separate it from larger proteins or smaller salt molecules. tandfonline.comnih.gov This technique is often employed for buffer exchange or to concentrate the peptide solution before further chromatographic purification. tandfonline.com More advanced techniques like electrodialysis with ultrafiltration membranes (EDUF) can enhance separation by applying an electric field, which separates peptides based on both size and charge. researchgate.netmdpi.com

Other Purification Strategies

While chromatography and membrane filtration are the primary methods, other strategies can be employed in specific contexts. For instance, after solid-phase peptide synthesis (SPPS), the crude peptide is cleaved from the resin and deprotected. This process often results in a complex mixture that requires initial purification steps like precipitation or extraction to remove the bulk of the cleavage cocktail reagents and scavengers before proceeding to high-resolution chromatographic methods.

In some cases, affinity chromatography can be utilized if a specific tag is incorporated into the peptide sequence during synthesis, allowing for highly specific binding to a corresponding ligand on the stationary phase. gilson.com However, for a native peptide sequence like this compound, this is less common unless it is part of a larger fusion protein. nasa.gov

Structural Elucidation and Characterization Techniques

Amino Acid Sequence Analysis

Determining the primary structure—the linear sequence of amino acids—is the initial and most critical step in characterizing a peptide. For Lys-Val-Leu-Pro-Val-Pro-Gln, this has been accomplished using methods that include traditional sequential degradation and modern mass spectrometry.

Edman degradation is a cornerstone technique in protein and peptide sequencing that determines the amino acid sequence from the N-terminus of the molecule. nih.govnih.gov The method involves a cyclical process of labeling the N-terminal amino acid with phenyl isothiocyanate (PITC), cleaving it from the peptide chain, and identifying the resulting phenylthiohydantoin (PTH)-amino acid derivative. pnas.org

While specific experimental data for the Edman degradation of this compound is not extensively detailed in the literature, the process would follow a defined series of seven cycles. Each cycle would unambiguously identify the subsequent amino acid in the chain.

Table 1: Theoretical Results of Edman Degradation for this compound

| Cycle Number | Cleaved N-terminal Amino Acid | Identified PTH-Amino Acid | Remaining Peptide Sequence |

| 1 | Lysine (B10760008) (Lys) | PTH-Lysine | Val-Leu-Pro-Val-Pro-Gln |

| 2 | Valine (Val) | PTH-Valine | Leu-Pro-Val-Pro-Gln |

| 3 | Leucine (B10760876) (Leu) | PTH-Leucine | Pro-Val-Pro-Gln |

| 4 | Proline (Pro) | PTH-Proline | Val-Pro-Gln |

| 5 | Valine (Val) | PTH-Valine | Pro-Gln |

| 6 | Proline (Pro) | PTH-Proline | Gln |

| 7 | Glutamine (Gln) | PTH-Glutamine | None |

This sequential analysis provides direct evidence of the amino acid order, confirming the primary structure of the peptide.

Tandem mass spectrometry (MS/MS) has become an indispensable tool for rapid and sensitive peptide sequencing. matrixscience.com The technique involves ionizing the peptide, selecting the parent ion (precursor ion) based on its mass-to-charge ratio (m/z), fragmenting it through collision-induced dissociation (CID), and then analyzing the masses of the resulting fragment ions. bu.edu

The fragmentation typically occurs at the peptide bonds, generating a series of ions, most commonly 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus). matrixscience.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be reconstructed.

The peptide this compound, also known by the abbreviation KQ7, has been identified from yak milk cheese using mass spectrometry techniques. nih.govresearchgate.net Analysis of its fragmentation pattern would yield a specific set of b and y ions. For instance, the CID spectrum of a similar synthetic peptide, Lys-Leu-Asp-Val-Leu-Gln, demonstrates the clear generation of these ion series, which allows for confident sequence assignment. bu.eduresearchgate.net

Table 2: Theoretical Monoisotopic m/z Values for Key Fragment Ions of this compound

| Amino Acid Sequence | b-ion (m/z) | y-ion (m/z) |

| Lys | 129.10 | 813.48 |

| Val | 228.17 | 685.38 |

| Leu | 341.25 | 586.31 |

| Pro | 438.31 | 473.23 |

| Val | 537.38 | 376.18 |

| Pro | 634.43 | 277.11 |

| Gln | 762.49 | 180.06 |

| Calculations are for singly charged ions [M+H]⁺. |

The comprehensive set of fragment ions observed in an MS/MS spectrum provides a detailed fingerprint that confirms the peptide's mass, composition, and exact amino acid sequence.

Synthetic Peptide Validation

Following the initial identification and sequencing of a peptide from a natural source, chemical synthesis is a crucial validation step. nih.gov Solid-phase peptide synthesis (SPPS) is commonly employed to create an identical, pure version of the peptide in the laboratory. lipopharm.pl This synthetic standard serves two primary purposes: to unequivocally confirm that the structure identified via sequencing corresponds to the observed biological activity, and to provide a pure source of the material for further detailed studies.

In a study investigating bioactive peptides from yak milk cheese, this compound (KQ7) was successfully synthesized via solid-phase synthesis. nih.gov The identity and purity of the resulting synthetic peptide were subsequently confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring that the synthetic molecule matched the naturally derived one. nih.gov This validation confirmed that the properties attributed to the peptide isolated from the natural source were indeed due to the this compound sequence.

Table 3: Research Findings on Synthetic Validation of this compound

| Research Area | Technique Used | Findings | Reference |

| Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) | The heptapeptide (B1575542) was successfully synthesized to enable further in vitro testing. | nih.gov |

| Purity and Identity Confirmation | Liquid Chromatography-Mass Spectrometry (LC-MS) | The purity and molecular weight of the synthetic peptide were verified, confirming its structural identity with the target sequence. | nih.gov |

Biological Activities and Associated Mechanisms of Action

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

The peptide Lys-Val-Leu-Pro-Val-Pro-Gln has been identified as possessing antihypertensive properties, which are primarily attributed to its interaction with the Angiotensin-Converting Enzyme (ACE). oup.comnih.govmedcraveonline.com ACE plays a crucial role in the renin-angiotensin system, a key regulator of blood pressure. By inhibiting ACE, this peptide interferes with the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, which can lead to a reduction in blood pressure. oup.com

The antihypertensive effect of this compound is notably influenced by its transformation within the gastrointestinal tract. mdpi.com While the peptide in its original form demonstrates weak ACE-inhibitory activity, pancreatic digestion cleaves the C-terminal glutamine, producing the hexapeptide Lys-Val-Leu-Pro-Val-Pro. mdpi.comciatej.mx This resulting peptide exhibits more potent ACE inhibitory activity. ciatej.mx

The activity of ACE inhibitory peptides is often influenced by their structure, particularly the amino acid residues at the C-terminal end. researchgate.net Peptides with hydrophobic amino acid residues at their C-terminus are thought to interact effectively with the active sites of ACE. imrpress.com The structure of this compound and its more active metabolite, rich in hydrophobic residues like valine, leucine (B10760876), and proline, aligns with these characteristics, which are considered favorable for ACE inhibition. researchgate.netmdpi.com

Preclinical studies involving spontaneously hypertensive rats (SHRs) have demonstrated that the antihypertensive effect of this compound is dose-dependent. researchgate.netresearchgate.netresearchgate.net Oral administration of the synthesized peptide resulted in a significant antihypertensive response that varied with the administered dose. researchgate.netresearchgate.net

One study observed a strong antihypertensive activity for 2 to 10 hours following oral administration, with the maximum effect recorded at 6 hours. researchgate.netresearchgate.net The effect was shown to be dependent on the dosage in a range from 0.5 to 2 mg per kg of body weight. researchgate.netresearchgate.net

Table 1: Dose-Dependent Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHRs)

| Dosage (mg/kg of Body Weight) | Maximum Antihypertensive Effect (Systolic Blood Pressure Reduction) | Time to Maximum Effect (Post-Oral Administration) |

| 2 mg/kg | -31.5 +/- 5.6 mm Hg | 6 hours |

Data sourced from studies on synthetic peptides administered to SHRs. researchgate.netresearchgate.net

Interestingly, a discrepancy exists between the peptide's in vitro activity and its in vivo effects. In laboratory assays, this compound shows relatively weak direct ACE inhibitory activity. mdpi.comciatej.mxufpb.br However, it produces a significant antihypertensive effect when administered orally in preclinical models. nih.govmedcraveonline.commdpi.com

This phenomenon is explained by its conversion to the more active form, Lys-Val-Leu-Pro-Val-Pro, through digestion in the gastrointestinal tract. mdpi.comciatej.mx This highlights that the parent peptide acts as a prodrug, becoming more active after metabolic processing in vivo.

Table 2: Comparison of In Vitro vs. In Vivo ACE Inhibitory Activity

| Compound | In Vitro ACE Inhibition | In Vivo Antihypertensive Effect | Mechanism |

| This compound | Weak mdpi.comufpb.br | Effective nih.govmdpi.com | Acts as a prodrug; converted to a more active form by pancreatic digestion. mdpi.comciatej.mx |

| Lys-Val-Leu-Pro-Val-Pro | Potent ciatej.mx | (Active Metabolite) | Directly interacts with and inhibits the ACE enzyme. mdpi.comciatej.mx |

Antioxidant Properties

In addition to its antihypertensive effects, this compound has been noted for its antioxidant properties. researchgate.netmdpi.com As a peptide derived from milk, it is part of a group of compounds known to help mitigate oxidative stress. researchgate.net

The antioxidant mechanism of peptides like this compound is often related to their ability to scavenge free radicals. researchgate.netmdpi.com The specific amino acid composition plays a role in this activity. Peptides rich in hydrophobic amino acids are known to exhibit antioxidant properties. imrpress.com The presence of residues such as valine, leucine, and proline in the this compound sequence may contribute to its capacity to act as a radical scavenger. imrpress.commdpi.com General mechanisms for antioxidative peptides include metal ion chelation and the quenching of reactive oxygen species. hogrefe.com

Other Potential Bioactivities (e.g., Cholesterol Esterase Inhibition)unl.edu

The heptapeptide (B1575542) this compound, also identified in research as KQ7, is a bioactive peptide derived from milk proteins. smolecule.commdpi.com While it has been noted for other biological activities such as angiotensin-converting enzyme (ACE) inhibition, recent studies have explored its potential as an inhibitor of pancreatic cholesterol esterase (CE). mdpi.comoup.com Cholesterol esterase is a key enzyme in the digestion and absorption of dietary cholesterol. mdpi.com Its inhibition is considered a potential strategy for managing hypercholesterolemia. mdpi.com

Research on bioactive peptides derived from yak milk cheese identified this compound as a notable inhibitor of cholesterol esterase. mdpi.com In a comparative study with other peptides, KQ7 demonstrated significant inhibitory activity. mdpi.com The peptide's high proportion of hydrophobic amino acids, such as Valine, Leucine, and Proline, is believed to be a key factor in its bioactivity, as these residues can facilitate binding to the active site of enzymes like cholesterol esterase. mdpi.commdpi.com The in vitro inhibitory activity of this compound against cholesterol esterase was determined, showing an IC50 value of 8.10 × 10⁻⁷ mol/L. mdpi.com Further analysis after simulated gastrointestinal digestion indicated a significant increase in the inhibitory activity of KQ7, suggesting its potential to remain active after ingestion. mdpi.com

Below is a table detailing the physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Sequence | This compound (KQ7) | mdpi.com |

| Molecular Formula | C37H65N9O9 | nih.gov |

| Molecular Weight | 779.96 g/mol | mdpi.com |

| Exact Mass | 780.0 g/mol | nih.gov |

| IC50 for CE Inhibition | 8.10 × 10⁻⁷ mol/L | mdpi.com |

| Source | Yak Milk Cheese, Fermented Milk | mdpi.comoup.com |

| Hydrophobic Amino Acid Content | High proportion (Val, Leu, Pro) | mdpi.com |

Data sourced from scientific literature.

Molecular Docking and Dynamics for Enzyme Interactionunl.edu

To elucidate the mechanism behind its inhibitory effect, molecular docking and molecular dynamics simulations have been employed to study the interaction between this compound and cholesterol esterase. mdpi.com These computational studies provide insight into the specific binding modes and the stability of the peptide-enzyme complex. mdpi.com

Molecular docking simulations revealed that this compound binds to key amino acid residues within the active site of cholesterol esterase. mdpi.com The stability of this binding is achieved through a combination of molecular interactions, including hydrogen bonds and hydrophobic interactions. mdpi.com The peptide effectively occupies the substrate-binding site, thereby inhibiting the normal catalytic function of the enzyme. mdpi.com Key amino acid residues on cholesterol esterase that interact with the peptide include Arg423, His435, and Ser422. mdpi.com

Molecular dynamics simulations were conducted to assess the stability of the this compound–cholesterol esterase complex over time. mdpi.com The results of these simulations confirmed that the peptide forms a stable complex with the enzyme. mdpi.com The consistent interactions observed throughout the simulation, particularly the hydrogen bonds and hydrophobic contacts, are crucial for maintaining the stability of the protein-ligand complex. mdpi.com This stable binding reinforces the peptide's potential as an effective inhibitor of the enzyme. mdpi.com

The table below summarizes the key interaction details from the molecular docking studies.

Table 2: Molecular Docking Interaction Details of this compound with Cholesterol Esterase

| Interaction Type | Key Amino Acid Residues in Cholesterol Esterase | Role in Inhibition | Source |

|---|---|---|---|

| Hydrogen Bonds | Arg423, His435, Ser422 | Stabilizes the peptide within the active site. | mdpi.com |

| Hydrophobic Interactions | Not specified in detail, but involves hydrophobic amino acids of the peptide. | Enhances binding affinity and occupies the substrate-binding pocket. | mdpi.com |

| Salt Bridges | Arg423 | Contributes to the strong binding and stability of the complex. | mdpi.com |

| π–π Stacking | His435 | Further stabilizes the interaction between the peptide and the enzyme. | mdpi.com |

Data derived from computational simulation studies.

Enzymatic Stability and Transport Mechanisms

Stability Against Gastrointestinal Enzymes (In Vitro Digestion)

The ability of a peptide to resist breakdown by digestive enzymes is a critical determinant of its bioavailability. researchgate.netnih.gov In vitro models simulating gastrointestinal digestion are commonly used to assess this stability, often employing enzymes like pepsin and pancreatin (B1164899) (which contains proteases such as trypsin and chymotrypsin). hogrefe.com

Resistance to Pepsin and Pancreatin

Studies on Lys-Val-Leu-Pro-Val-Pro-Gln (also referred to as KQ7) and related peptides indicate a notable resistance to common digestive enzymes. One study investigating the peptide's activity after simulated gastrointestinal digestion found that its efficacy actually increased over time when exposed to pepsin and trypsin, suggesting good biological stability against these enzymes. mdpi.com While peptides can be susceptible to hydrolysis by pepsin and pancreatin, which break them down into smaller fragments or free amino acids, the specific structure of this compound confers significant protection. smolecule.comhogrefe.com This resistance is crucial, as it allows the peptide to potentially remain intact as it transits the stomach and small intestine. imrpress.com

Table 1: Summary of In Vitro Digestion Findings for this compound

| Enzyme System | Observation | Implication | Source(s) |

|---|---|---|---|

| Pepsin and Trypsin | Increased inhibitory activity over a 120-minute period. | Peptide demonstrates good stability and may be partially hydrolyzed into other active forms. | mdpi.com |

Role of Proline and Glutamate Residues in Stability

The remarkable stability of this compound is largely attributed to its specific amino acid composition, particularly the presence of multiple proline residues. nih.gov Proline's unique cyclic structure creates a rigid kink in the peptide backbone, making it a poor substrate for many proteases. libretexts.org Research consistently shows that peptides containing proline, especially in sequences like Pro-Pro at the C-terminus, are highly resistant to degradation by gastrointestinal and serum peptidases. imrpress.com

Specifically, enzymes like trypsin, a key component of pancreatin, cleave peptide bonds after lysine (B10760008) or arginine, but this action is inhibited when proline is the subsequent residue. nih.gov The presence of three proline residues in the this compound sequence significantly contributes to its structural rigidity and, therefore, its enhanced resistance to enzymatic cleavage. libretexts.org Furthermore, some research suggests that peptides rich in glutamate, in addition to proline, exhibit strong resistance to gastrointestinal breakdown, which may also contribute to the stability of this glutamine-containing peptide. nih.govresearchgate.net

Transepithelial Transport Across Cellular Monolayers (e.g., Caco-2 cells)

After surviving enzymatic digestion, a peptide must be absorbed across the intestinal epithelium to enter circulation. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal barrier, expressing the transporters and tight junctions found in enterocytes. researchgate.netmdpi.com

Peptide Transporter 1 (PEPT1)-Mediated Absorption

The primary mechanism for absorbing di- and tripeptides is the Peptide Transporter 1 (PEPT1), an H+-coupled transporter. physiology.orgguidetopharmacology.org While initially thought to be limited to smaller peptides, recent evidence suggests PEPT1 has a broad substrate specificity and can transport larger peptides. nih.gov

There are conflicting findings regarding the transport of this compound. One study examining the transport of the closely related peptide Lys-Val-Leu-Pro-Val-Pro (KVLPVP) across Caco-2 cells concluded that its transport was not inhibited by Gly-Pro, a classic PEPT1 substrate, suggesting that PEPT1 was not the primary route. nih.gov However, more recent research has explicitly listed Val-Leu-Pro-Val-Pro-Gln (VLPVPQ) and its analogue Val-Leu-Pro-Val-Pro-Gln-Lys (VLPVPQK) as examples of peptides with four or more residues that are, in fact, transported via PEPT1. nih.govacs.org This suggests that despite its size, this compound may be a substrate for PEPT1, a pathway that facilitates active transport into intestinal cells.

Passive Diffusion Assessments

Passive transport pathways, including paracellular diffusion through the tight junctions between cells, represent another route for peptide absorption. mdpi.com This pathway is generally favored by smaller, water-soluble molecules. mdpi.com

Studies on the transport of Lys-Val-Leu-Pro-Val-Pro indicate that paracellular diffusion is a major mechanism for its flux across Caco-2 monolayers. mdpi.comnih.gov This was supported by the finding that a substance known to loosen the tight junctions in the Caco-2 cell layer significantly enhanced the transport of the peptide. nih.gov The flux was not saturable over a concentration range of 1-8 mM, which is characteristic of a passive diffusion process rather than carrier-mediated transport. nih.gov Therefore, it is likely that this compound is transported across the intestinal epithelium through a combination of active, PEPT1-mediated uptake and passive, paracellular diffusion.

Table 2: Summary of Transport Mechanism Findings for this compound and Related Peptides in Caco-2 Cell Models

| Transport Mechanism | Evidence for Involvement | Evidence Against Involvement | Source(s) |

|---|---|---|---|

| PEPT1-Mediated Transport | Listed as an example of a peptide with >3 residues transported by PEPT1. | Transport of a related peptide (KVLPVP) was not inhibited by a PEPT1 substrate (Gly-Pro). | nih.govnih.govacs.org |

| Passive/Paracellular Diffusion | Transport was non-saturable; transport increased when tight junctions were loosened. | - | mdpi.comnih.gov |

Structure Activity Relationship Sar of Lys Val Leu Pro Val Pro Gln

Influence of Amino Acid Sequence on Bioactivity

The biological activity of the peptide Lys-Val-Leu-Pro-Val-Pro-Gln is intrinsically linked to its primary structure—the specific sequence of its seven amino acid residues. Research into bioactive peptides, particularly those with ACE inhibitory effects, has consistently shown that the amino acid composition and their order are paramount to the peptide's efficacy. oup.compsu.edu

The sequence of this compound is derived from the hydrolysis of β-casein, a protein found in milk. researchgate.net Studies have demonstrated that this particular sequence exhibits significant antihypertensive activity. researchgate.net The arrangement of hydrophobic and charged residues, along with the presence of multiple proline residues, creates a unique chemical entity with the ability to interact specifically with biological targets like ACE.

One study reported that while this compound showed relatively weak ACE inhibitory activity in vitro, its antihypertensive effect in spontaneously hypertensive rats was significant. mdpi.com This suggests that the peptide may be converted into a more active form, such as Lys-Val-Leu-Pro-Val-Pro, through enzymatic digestion in the gastrointestinal tract. mdpi.com This highlights that the bioactivity is not solely dependent on the initial sequence but also on its metabolic fate in vivo.

Role of Specific Amino Acid Residues (e.g., Val, Leu, Pro, Gln, Lys)

Hydrophobic Amino Acids and Receptor Binding

The hydrophobic amino acids Valine (Val) and Leucine (B10760876) (Leu) are critical for the bioactivity of this compound. The binding of peptides to the active site of ACE is strongly influenced by the hydrophobicity of the amino acid residues, particularly at the C-terminal positions. oup.comnih.gov ACE appears to favor substrates and competitive inhibitors that possess hydrophobic amino acid residues in these key positions. cambridge.org

Leucine (Leu): Similar to valine, leucine is a hydrophobic amino acid with a branched side chain. The presence of leucine in ACE inhibitory peptides is frequently correlated with potent activity. researchgate.net It can enhance the binding affinity of the peptide to the enzyme's active site through hydrophobic interactions.

Proline (Pro): Proline's unique cyclic structure imparts significant conformational rigidity to the peptide backbone. The presence of multiple proline residues, particularly the Pro-Val-Pro motif, is a key feature. Proline is often found at the C-terminus of potent ACE inhibitors and is known to interact favorably with the S1' subsite of the ACE active site. researchgate.net The imino acid nature of proline also makes the peptide bond more resistant to enzymatic cleavage, thereby increasing its stability. nih.gov

The collective hydrophobicity imparted by Val and Leu residues is thought to be a primary driver for the initial association of the peptide with the ACE enzyme, facilitating its entry into the active site.

N-terminal and C-terminal Residue Contributions

The terminal residues of a peptide often have a disproportionately large impact on its biological activity due to their exposed functional groups.

N-terminal Lysine (B10760008) (Lys): The N-terminal lysine residue possesses a primary amino group in its side chain, which is positively charged at physiological pH. This positive charge can be crucial for the initial electrostatic interactions with negatively charged residues on the surface of the target receptor. nih.gov Studies on other bioactive peptides have shown that a positively charged N-terminal residue can significantly influence binding affinity and specificity. nih.gov For ACE inhibitors, peptides with basic amino acids at the N-terminus have been associated with higher activity. oup.com The lysine side chain can form important hydrogen bonds and salt bridges with the receptor.

C-terminal Glutamine (Gln): The C-terminal glutamine residue has a polar, uncharged side chain containing an amide group. While hydrophobic residues are often favored at the C-terminus of ACE inhibitors, the presence of glutamine at this position in this compound is noteworthy. It has been reported that the heptapeptide (B1575542) is hydrolyzed in vivo to the more active hexapeptide by losing the C-terminal Gln. nih.gov However, some studies suggest that C-terminal glutamine can contribute to the biological activity of other peptides. researchgate.net For instance, in the context of other bioactive peptides, a C-terminal glutamine has been shown to be important for receptor interaction and signaling. The amide group of glutamine can act as both a hydrogen bond donor and acceptor, potentially forming specific interactions within the binding pocket of the target enzyme.

Table of Amino Acid Contributions:

| Residue | Position | Key Characteristics | Postulated Role in Bioactivity |

|---|---|---|---|

| Lysine (Lys) | N-terminal | Positively charged, basic | Initial electrostatic attraction to the receptor, hydrogen bonding. |

| Valine (Val) | 2 and 5 | Hydrophobic, branched-chain | Hydrophobic interactions within the receptor's active site. |

| Leucine (Leu) | 3 | Hydrophobic, branched-chain | Strong hydrophobic interactions, enhancing binding affinity. |

| Proline (Pro) | 4 and 6 | Cyclic, rigid | Induces specific conformation, resistance to degradation, interacts with ACE subsites. |

| Glutamine (Gln) | C-terminal | Polar, amide-containing | Potential for hydrogen bonding; may be cleaved off to form a more active peptide. |

Conformational Dynamics and Biological Activity

The three-dimensional shape and flexibility of this compound are critical for its biological function. The presence of multiple proline residues significantly influences the peptide's conformational dynamics.

Proline residues introduce kinks into the peptide backbone, restricting its conformational freedom and favoring a more defined structure, often a polyproline II (PPII) helix. researchgate.net This pre-organization of the peptide's structure can reduce the entropic penalty upon binding to its receptor, thus enhancing binding affinity. The rigid nature of the proline-rich regions can also play a role in protein-protein interactions. researchgate.net

The flexibility of a peptide can be a double-edged sword. While a certain degree of rigidity is necessary for specific receptor binding, some flexibility is required for the peptide to adapt its conformation to the binding site. nih.govnih.gov The interplay between the rigid proline-induced turns and the more flexible regions of the peptide likely allows for an optimal balance of pre-configuration and adaptability.

Studies on other proline-rich peptides have shown that the cis-trans isomerization of the peptide bond preceding a proline residue can be a key determinant of biological activity. asm.org This isomerization can lead to different conformational states of the peptide, only one of which may be active. The dynamic equilibrium between these states can therefore regulate the peptide's function. While specific NMR or molecular dynamics simulation studies on this compound are not widely available in the reviewed literature, it is plausible that such conformational dynamics are at play. A molecular dynamics simulation of the peptide bound to cholesterol esterase, another target, indicated dynamic changes in hydrogen bonding, suggesting conformational adjustments during binding. mdpi.com

In essence, the conformational landscape of this compound, largely dictated by its proline content, is a crucial factor in its ability to effectively recognize and inhibit its target enzymes.

Table of Compound Names:

| Compound Name |

|---|

| This compound |

| Lys-Val-Leu-Pro-Val-Pro |

| Angiotensin-I Converting Enzyme (ACE) |

| β-casein |

Analytical Methodologies for Lys Val Leu Pro Val Pro Gln Research

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides like Lys-Val-Leu-Pro-Val-Pro-Gln. It is extensively used for both quantifying the peptide in various matrices and for assessing its purity, particularly after chemical synthesis or enzymatic hydrolysis.

In a typical HPLC setup for peptide analysis, a reversed-phase column (e.g., C18) is employed. The separation is based on the differential partitioning of the peptide between the nonpolar stationary phase and a polar mobile phase. A gradient elution is commonly used, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase (often containing an acid like trifluoroacetic acid (TFA) to improve peak shape) is gradually increased. This allows for the effective separation of the target peptide from impurities and other components in the sample.

The purity of synthesized peptides is critical for accurate biological assays. HPLC analysis can reveal the presence of by-products from the synthesis process, such as deletion sequences or incompletely deprotected peptides. The purity is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

While specific HPLC parameters for this compound are not extensively detailed in publicly available literature, general methods for similar peptides are well-established. shimadzu.comshimadzu.com These methods often involve a C18 column and a gradient of acetonitrile (B52724) in water with 0.1% TFA.

Table 1: Representative HPLC Conditions for Peptide Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient, e.g., 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm or 280 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table represents typical conditions and may require optimization for the specific analysis of this compound.

Mass Spectrometry (MS) Applications

Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable in peptide research for confirming the molecular weight and elucidating the amino acid sequence of compounds like this compound.

The molecular weight of this compound is approximately 879.1 g/mol . nih.gov MS analysis would confirm this mass, providing a primary identification of the peptide. For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the peptide ion is isolated, fragmented, and the m/z of the resulting fragment ions are measured. This fragmentation pattern provides sequence information, confirming the identity of the peptide. nih.gov

LC-MS/MS for Identification and Quantification

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the identification and quantification of peptides in complex mixtures, such as biological fluids or food hydrolysates. plos.orgnih.gov This technique combines the separation power of HPLC with the specific detection capabilities of MS/MS. lcms.cznih.gov

For quantification, a method called Multiple Reaction Monitoring (MRM) is often used. nih.govlcms.cz In MRM, specific precursor-to-product ion transitions for the target peptide are monitored. This high specificity allows for accurate quantification even at low concentrations and in the presence of interfering substances.

Table 2: Predicted MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

|---|---|---|

| 880.5 (M+H)⁺ | 129.1 | Immonium ion of Leucine (B10760876)/Isoleucine |

| 880.5 (M+H)⁺ | 113.1 | Immonium ion of Valine |

| 880.5 (M+H)⁺ | 70.1 | Immonium ion of Proline |

| 880.5 (M+H)⁺ | 129.1 | Immonium ion of Glutamine |

| 880.5 (M+H)⁺ | 101.1 | Immonium ion of Lysine (B10760008) |

| 880.5 (M+H)⁺ | Various y- and b-ions | Sequence-specific fragment ions |

This table is predictive and based on the amino acid composition of the peptide. Actual transitions would need to be determined experimentally.

Spectrophotometric and Fluorimetric Methods for Activity Assays

Spectrophotometric and fluorimetric assays are commonly used to determine the biological activity of peptides like this compound, particularly its potential to inhibit enzymes such as the Angiotensin-Converting Enzyme (ACE). smolecule.com ACE plays a role in blood pressure regulation, and its inhibition is a key mechanism for antihypertensive drugs. oup.com

A common in vitro assay for ACE inhibition involves the substrate Hippuryl-His-Leu (HHL). ACE cleaves HHL to release hippuric acid and His-Leu. The amount of hippuric acid produced can be quantified spectrophotometrically after extraction with ethyl acetate (B1210297) and measuring its absorbance at 228 nm. The inhibitory activity of the peptide is determined by measuring the reduction in hippuric acid formation in the presence of the peptide.

Alternatively, a fluorimetric method can be used with a substrate like o-Abz-Gly-p-Phe(NO2)-Pro-OH. Cleavage of this substrate by ACE results in an increase in fluorescence, which can be monitored. The presence of an inhibitory peptide like this compound would lead to a decrease in the rate of fluorescence increase. The potency of the inhibitor is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

While the specific IC50 value of this compound can vary depending on the assay conditions, studies have shown that it possesses ACE-inhibitory activity. oup.com

Table 3: Common Compounds in This Article

| Compound Name |

|---|

| This compound |

| Lysine |

| Valine |

| Leucine |

| Proline |

| Glutamine |

| Acetonitrile |

| Trifluoroacetic Acid |

| Hippuryl-His-Leu |

| Hippuric Acid |

Advanced Research Perspectives and Future Directions

Integration with Systems Biology and Peptidomics

The discovery and characterization of Lys-Val-Leu-Pro-Val-Pro-Gln are intrinsically linked to the fields of peptidomics and systems biology. Peptidomics, a branch of proteomics, focuses on the comprehensive analysis of the entire peptide content (the peptidome) within a biological sample. rsc.org This approach has been crucial in identifying naturally occurring bioactive peptides in various food sources, particularly dairy products. mdpi.comnih.gov

High-resolution mass spectrometry is a cornerstone technique in peptidomics, enabling the identification of hundreds of peptides from the major proteins in milk and cheese. mdpi.com this compound has been identified in the peptidomic profiles of different cheese varieties, such as Feta-type and Edam, where it is released from its parent protein, β-casein, through enzymatic hydrolysis during fermentation and ripening. mdpi.com The enzymes responsible for this release can originate from starter lactic acid bacteria, such as Lactococcus lactis and Lactobacillus helveticus, or endogenous milk enzymes. mdpi.comsemanticscholar.orgnih.gov

Systems biology integrates this peptidomic data with other biological information to understand the broader physiological impact. By mapping the identified peptides to known bioactive sequences, researchers can predict the potential health-promoting functions of a food product. nih.gov The presence of this compound in the peptidome of a fermented dairy product, for example, suggests a potential for antihypertensive effects, which can then be validated through further preclinical and clinical studies. semanticscholar.org This integrated approach is essential for the discovery and validation of functional food ingredients.

Application in Preclinical Models of Disease (e.g., Spontaneously Hypertensive Rats)

The most well-documented bioactivity of this compound is its antihypertensive effect, which has been primarily studied using the spontaneously hypertensive rat (SHR) model. The SHR is a well-established genetic model for studying human essential hypertension. nih.govmdpi.com

Multiple studies have demonstrated that oral administration of this peptide can significantly reduce systolic blood pressure in SHRs. nih.govoup.comsemanticscholar.org In a key study, a casein hydrolysate produced by a proteinase from Lactobacillus helveticus CP790 was fractionated, and the peptide responsible for the antihypertensive effect was identified as this compound. nih.gov When the chemically synthesized peptide was administered orally to SHRs, it induced a strong and dose-dependent antihypertensive response. nih.gov The effect was observed to be maximal approximately 6 hours after administration. nih.gov This peptide has also been identified in various fermented milk products and cheeses, where its presence is correlated with antihypertensive properties. mdpi.comsemanticscholar.orgoup.com

Interestingly, the in vivo antihypertensive effect appears more potent than its in vitro Angiotensin-Converting Enzyme (ACE) inhibitory activity might suggest. semanticscholar.orgnih.gov This has led to investigations into its metabolism and potential prodrug characteristics.

| Study Focus | Key Finding | Maximal Effect Observed | Reference |

|---|---|---|---|

| Identification from Casein Hydrolysate | The peptide showed strong antihypertensive activity after oral administration. | -31.5 +/- 5.6 mmHg reduction in systolic blood pressure 6 hours post-administration. | nih.gov |

| Identification in Fermented Dairy | The peptide, isolated from a commercial functional yogurt, had potent anti-hypertensive effects. | -31.5 mmHg reduction in systolic blood pressure. | semanticscholar.org |

| Comparison with Other Peptides | A longer 19-amino acid peptide containing the KVLPVPQ sequence showed a significantly higher antihypertensive activity. | Maximal decrease in SBP for KVLPVPQ was 29.2±4.0 mmHg at 3 hours. | google.com |

| Peptidomics of Cheese | Identified in Feta-type and Edam cheese, noted for its potent anti-hypertensive activity in SHR. | Reported reduction of 31.5 mmHg in systolic blood pressure in SHR. | mdpi.com |

Rational Design of Peptide Analogues Based on SAR

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological function and for the rational design of more potent or stable analogues. researchgate.net

A key finding is that the bioactivity of this compound can be altered by minor modifications to its sequence. For instance, it has been observed that the peptide's relatively low in vitro ACE-inhibitory activity increases significantly after digestion with pancreatin (B1164899). nih.gov This is because pancreatin can cleave the C-terminal glutamine, converting this compound into the shorter peptide Lys-Val-Leu-Pro-Val-Pro (KVLPVP). nih.govmdpi.com This shorter analogue, KVLPVP, is considered a more active form in vivo, suggesting that the original heptapeptide (B1575542) may function as a prodrug. mdpi.com

This insight is crucial for the rational design of analogues. Future research could focus on:

Sequence Truncation or Extension: Exploring how removing or adding amino acids at either terminus affects bioactivity and stability. A patent has described a longer 19-amino acid peptide containing the this compound sequence that exhibits even greater antihypertensive effects. google.com

Amino Acid Substitution: Replacing specific amino acids to enhance desired properties. For example, substituting proline residues could alter the peptide's conformational rigidity and resistance to proteolysis. researchgate.netmdpi.com The balance of hydrophobic (Valine, Leucine) and polar (Lysine, Glutamine) amino acids is also critical for its interaction with biological targets. mdpi.com Modifying this balance by substituting amino acids with different properties (e.g., replacing Leucine (B10760876) with Alanine to decrease hydrophobicity) could fine-tune its activity. nih.gov

Novel Production and Delivery Strategies for this compound

Efficient production and effective delivery are critical for the potential application of this compound.

Production Strategies:

Enzymatic Hydrolysis: This is the primary method for producing the peptide from natural sources. It involves using specific proteases, often from lactic acid bacteria like Lactobacillus helveticus, to break down casein, a major milk protein. nih.govsmolecule.com This method can generate a mixture of bioactive peptides, including this compound. semanticscholar.org Future work could involve optimizing fermentation conditions or using purified enzyme complexes to increase the yield and purity of the target peptide.

Chemical Synthesis: Solid-phase peptide synthesis (SPPS) allows for the precise, controlled creation of the peptide sequence. smolecule.com This method is ideal for producing a highly pure compound for research and for creating specific analogues for SAR studies, though it can be more costly for large-scale production compared to hydrolysis.

Delivery Strategies: The oral route is preferred for functional food ingredients, but peptides face challenges with stability in the gastrointestinal tract and absorption across the intestinal wall. Research has shown that some larger peptides can be transported across the intestinal epithelium. A study using Caco-2 cell monolayers, a model for the human intestinal barrier, found that the transport of a 19-residue peptide was significantly inhibited by a competitor of the peptide transporter 1 (PEPT1), suggesting this transporter plays a key role. acs.org The same study noted that this compound is another example of a peptide with more than three residues that is believed to be transported via PEPT1. acs.org Future strategies could focus on designing analogues with enhanced affinity for PEPT1 or developing novel formulation technologies, such as encapsulation in nanocarriers, to protect the peptide from degradation and improve its bioavailability.

Computational Modeling and In Silico Approaches (e.g., Molecular Docking)

Computational methods provide powerful tools for investigating the molecular mechanisms behind the bioactivity of this compound at an atomic level. researchgate.netresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It has been used to study the interaction of this compound (also referred to as KQ7 in some studies) with specific enzymes. spkx.net.cn

A study investigating the α-amylase inhibitory activity of bitter peptides from yak cheese used molecular docking to elucidate the binding mechanism of this compound. spkx.net.cnagrijournal.com.cn The results indicated that the peptide could bind to key amino acid residues in the active site of α-amylase, providing a structural basis for its observed inhibitory activity. spkx.net.cn Such computational insights are valuable for guiding the rational design of more potent enzyme inhibitors based on the peptide's scaffold.

| Target Enzyme | Computational Method | Key Findings | Reference |

|---|---|---|---|

| α-amylase | Molecular Docking | Showed that His305, Glu233, Trp59, and Trp58 in α-amylase played an important role in binding to the peptide. | spkx.net.cn |

| Cholesterol Esterase | Molecular Docking & Molecular Dynamics | The peptide yielded one reciprocal isomer and one stereochemical isomer, indicating conformational flexibility. The presence of hydrophobic amino acids (Leu, Pro, Val) was noted as important for activity. | mdpi.com |

Future in silico studies could expand to model the interaction of this compound and its more active analogue, Lys-Val-Leu-Pro-Val-Pro, with the ACE receptor. This would help to explain the differences in their in vitro activity and provide a more detailed roadmap for designing next-generation antihypertensive peptides.

Q & A

Basic Research Questions

Q. What are the structural characteristics of Lys-Val-Leu-Pro-Val-Pro-Gln, and how do they influence its bioactivity?

- Methodology : Use circular dichroism (CD) spectroscopy to analyze secondary structure, particularly polyproline II (PPII) conformations, which are critical for amphipathic properties and ACE inhibition . Pair this with in silico modeling (e.g., molecular dynamics simulations) to predict solvent interactions.

- Key Findings : The peptide adopts PPII conformations in aqueous solutions, with proline-rich regions stabilizing helical structures . Substitutions at position X (e.g., Ala, Glu, Lys) do not disrupt PPII, suggesting conformational flexibility .

Q. How is this compound synthesized, and what strategies optimize yield?

- Methodology : Employ convergent solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Use HPLC for purification and MALDI-TOF mass spectrometry for validation .

- Optimization : Fragment condensation of smaller peptides (e.g., Val-X-Leu-Pro-Pro-Pro repeats) improves efficiency and reduces aggregation during synthesis .

Q. What in vitro assays validate this compound’s ACE inhibitory activity?

- Methodology :

Enzymatic Assays : Measure ACE inhibition via fluorometric or colorimetric methods (e.g., Hippuryl-Histidyl-Leu hydrolysis) .

Dose-Response Analysis : Calculate IC50 values; note that the heptapeptide itself has weak ACE inhibition (IC50 = 1,000 pmol/L) but generates potent fragments (e.g., Lys-Val-Leu-Pro-Pro, IC50 = 5 pmol/L) after enzymatic digestion .

Advanced Research Questions

Q. How does in vivo processing (e.g., gastrointestinal digestion) alter this compound’s bioactivity?

- Methodology :

- Simulate digestion using pepsin, trypsin, and chymotrypsin, followed by LC-MS/MS to identify bioactive fragments .

- Compare subcutaneous vs. oral administration in SHR (spontaneously hypertensive rat) models to assess bioavailability .

- Key Contradiction : Subcutaneous injection shows no antihypertensive effect, while oral administration does, highlighting the necessity of digestive processing to release active fragments (e.g., Lys-Val-Leu-Pro-Pro) .

Q. How can conformational stability of this compound be maintained under physiological conditions?

- Methodology :

- Use CD spectroscopy under varying pH, temperature, and ionic strength to assess PPII stability .

- Incorporate D-amino acids or cyclization to enhance proteolytic resistance without disrupting conformation .

Q. How do researchers resolve discrepancies between in vitro ACE inhibition data and in vivo efficacy?

- Methodology :

Pharmacokinetic Profiling : Track metabolite formation post-digestion using radiolabeled peptides .

Dose-Response Correlation : Compare IC50 values of parent peptide vs. metabolites with in vivo blood pressure reduction in SHR models .

- Critical Insight : Weak in vitro ACE inhibition of the heptapeptide does not predict in vivo efficacy, emphasizing the need for digestion-mediated activation studies .

Q. What statistical frameworks are suitable for analyzing dose-dependent antihypertensive effects?

- Methodology :

- Apply mixed-effects models to account for inter-individual variability in SHR studies .

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare systolic blood pressure changes across treatment groups .

Contradiction Analysis & Experimental Design

Q. Why do some studies report strong ACE inhibition for this compound, while others do not?

- Root Cause : Variability in assay conditions (e.g., enzyme source, substrate concentration) and failure to account for in vivo processing .

- Resolution : Standardize assays using human ACE isoforms and pre-digest peptides with pancreatic enzymes before testing .

Q. How to design a study evaluating synergistic effects of this compound with other antihypertensive peptides?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.